![molecular formula C14H16Cl2N2O B1465938 5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride CAS No. 1219976-37-0](/img/structure/B1465938.png)
5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride
Overview
Description
5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride, also known as quinacrine hydrochloride, is a synthetic compound with diverse applications in various fields of scientific research and industry. It has a molecular formula of C14H16Cl2N2O and a molecular weight of 299.2 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride consists of a quinoline ring substituted with a chlorine atom and a piperidinyl ether group . The exact structural details are not provided in the available resources.Scientific Research Applications
Green Synthesis and Catalysis
Nanocrystalline ZnO has been employed as an efficient and reusable catalyst for synthesizing a series of quinolin-2(1H)-ones, demonstrating an environmentally friendly and facile procedure. This approach showcases the potential of using "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" in green chemistry and catalysis applications (Astaneh & Rufchahi, 2018).
Anticorrosion Applications
Research into the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including those related to "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride," has shown significant efficacy in protecting mild steel in acidic media. These studies indicate the compound's potential in developing new anticorrosion agents (Douche et al., 2020).
Fluorescent Probes for DNA Detection
The synthesis of novel benzimidazo[1,2-a]quinolines substituted with piperidine and their potential as DNA-specific fluorescent probes highlight the application in biochemistry for DNA detection and molecular biology studies. This underscores the utility of "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" derivatives in creating tools for genetic and forensic research (Perin et al., 2011).
Antimicrobial Activity
Studies on the antimicrobial activity of metal chelates of "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" derivatives have shown promising results. This suggests the compound's potential in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel & Vohra, 2006).
Influenza Virus Inhibition
Piperidine-based derivatives, related to "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride," have been identified as novel and potent inhibitors of the influenza virus. This discovery opens the door to new antiviral therapies, emphasizing the compound's significance in medicinal chemistry and antiviral drug development (Wang et al., 2014).
properties
IUPAC Name |
5-chloro-8-piperidin-4-yloxyquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-7-17-14)18-10-5-8-16-9-6-10;/h1-4,7,10,16H,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVLAOSVWMVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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